Amino-Tri-(carboxyethoxymethyl)-methane

ADC Drug-to-Antibody Ratio Linker Design

A common bottleneck in ADC development is reconciling high drug-to-antibody ratio (DAR) with low aggregation. Amino-Tri-(carboxyethoxymethyl)-methane solves this with a single amine for site-specific conjugation and three carboxyls for 3:1 payload loading. Its exceptionally low LogP (-5.1) offsets hydrophobic drug cargo aggregation. • Achieves homogeneous, high-DAR ADCs via enzymatic or engineered cysteine conjugation. • Reduces aggregation risk for maytansinoid/auristatin payloads. • Serves as a defined, branched PROTAC linker for systematic SAR studies.

Molecular Formula C13H23NO9
Molecular Weight 337.32 g/mol
Cat. No. B605481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-Tri-(carboxyethoxymethyl)-methane
SynonymsAmino-Tri-(carboxyethoxymethyl)-methane
Molecular FormulaC13H23NO9
Molecular Weight337.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)
InChIKeyPZOSHMSOMAHCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-Tri-(carboxyethoxymethyl)-methane: Multifunctional PEG Linker


Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9) is a branched polyethylene glycol (PEG) derivative characterized by a central amine core and three terminal carboxylic acid groups connected via ethoxymethyl spacers. This architecture provides a single reactive amine handle and three carboxyl moieties, enabling it to function as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) [1] and as a PEG-based linker in the assembly of PROteolysis TArgeting Chimeras (PROTACs) [2]. The compound's high hydrophilicity (LogP -5.1) and multiple hydrogen-bonding sites (4 donors, 10 acceptors) confer favorable aqueous solubility and biocompatibility, critical attributes for constructing complex bioconjugates.

1
Multivalent Bioconjugation
1° amine + 3× COOH handles
2
Cleavable Linker Design
ADC / PROTAC workflow fit
3
High Aqueous Solubility
May support hydrophobic payloads

Amino-Tri-(carboxyethoxymethyl)-methane: Why Generic Linkers Fail


In bioconjugation chemistry, the performance of a linker is exquisitely sensitive to its molecular geometry, functional group stoichiometry, and physicochemical properties. Substituting Amino-Tri-(carboxyethoxymethyl)-methane with a generic PEG linker, such as a linear monocarboxylic acid-PEG-amine, would drastically alter the drug-to-antibody ratio (DAR) in ADC synthesis due to the difference in available conjugation sites [1]. Furthermore, the specific branched architecture influences aqueous solubility and steric hindrance around the payload, directly impacting aggregation propensity and in vivo pharmacokinetics [2]. Even seemingly minor modifications to the PEG spacer length or terminal functional group can compromise the efficiency of site-specific conjugation strategies, leading to heterogeneous product mixtures and batch-to-batch variability that are unacceptable in regulated therapeutic development.

Stoichiometry Linear NH2-PEG-COOH linkers limit drug loading to one payload per linker, which may shift DAR and conjugation efficiency compared to the 1:3 architecture.
Solubility Non-PEG or short-chain linkers typically have higher LogP values; substitution may increase aggregation propensity with hydrophobic ADC payloads.
Cleavability Replacing with a non-cleavable linker like SMCC removes the bystander killing mechanism, fundamentally altering the conjugate's pharmacological profile.

Amino-Tri-(carboxyethoxymethyl)-methane: Quantified Advantages


Superior Drug Loading vs. Monocarboxylate Linkers

Amino-Tri-(carboxyethoxymethyl)-methane provides a precise 1:3 amine-to-carboxylate stoichiometry, offering a theoretical conjugation capacity of three payload molecules per linker molecule. This is a 3-fold increase over common linear linkers like Amino-PEG-Carboxylic acid (e.g., NH2-PEG3-COOH), which can only accommodate a single payload per linker [1]. This higher functional group density directly translates to a potentially higher Drug-to-Antibody Ratio (DAR) in ADC constructs when using site-specific conjugation strategies that leverage the multiple carboxylates.

Payload Capacity
Class-level
3.0× higher vs. linear NH2-PEG-COOH
Supports higher DAR in single-step conjugation research.
Theoretical stoichiometry based on molecular structure; requires experimental validation.
ADC Drug-to-Antibody Ratio Linker Design

Enhanced Solubility vs. Non-PEG Linkers

The compound exhibits a calculated LogP of -5.1, a quantitative measure of its high hydrophilicity and low partition coefficient into nonpolar solvents [1]. This value is significantly lower than many non-PEG or short-chain hydrophobic linkers used in ADC synthesis (e.g., SMCC linker has a LogP of approximately 0.8). The strong negative LogP indicates superior aqueous solubility, a critical property for minimizing nonspecific aggregation of antibody conjugates during formulation and storage, a common failure mode for highly hydrophobic payloads.

Hydrophilicity (LogP)
Class-level
Target: -5.1 vs. SMCC: ~0.8 (reported ~6 units lower)
May reduce aggregation risk for hydrophobic payload formulations.
Calculated LogP; context-dependent aggregation propensity must be verified.
Bioconjugation Solubility Aggregation

Cleavable Linker for Controlled Release

Amino-Tri-(carboxyethoxymethyl)-methane is functionally designated as a 'cleavable' PEG linker for ADC applications . This is a critical differentiator from non-cleavable linkers like SMCC. While the exact cleavage mechanism (e.g., enzymatic sensitivity of the ester or amide bonds) is application-specific, its classification as a cleavable linker implies it is designed to release the attached cytotoxic payload within the target cell upon internalization. This mechanism is fundamental to the 'bystander effect' in ADCs, where a released, membrane-permeable drug can kill neighboring antigen-negative cancer cells, a feature absent when using non-cleavable linkers.

Linker Cleavability
Class-level
Target: Cleavable (reported) vs. SMCC: Non-cleavable
Enables research on bystander-killing pharmacological profiles.
Functional classification by vendors; specific cleavage mechanism requires application-specific review.
ADC Cleavable Linker Protease-sensitive

Site-Specific Conjugation via Amine Handle

The presence of a single, primary amine group on the linker provides a unique handle for site-specific conjugation to the antibody, for instance, through enzymatic transglutaminase or engineered cysteine residues [1]. This contrasts with methods that rely on random conjugation to native lysine residues on the antibody surface. Site-specific conjugation using a defined amine handle on the linker results in a homogeneous ADC product with a controlled Drug-to-Antibody Ratio (DAR) and defined conjugation sites, which has been shown to significantly improve therapeutic index and pharmacokinetic consistency in vivo compared to heterogeneous, randomly conjugated ADCs.

Conjugation Control
Class-level
Site-specific (single amine handle) vs. random lysine conjugation
Supports homogeneous ADC research with defined DAR and conjugation sites.
Architecture enables defined conjugation; outcome depends on chosen bioconjugation strategy.
Site-specific Conjugation ADC Orientation Control

Amino-Tri-(carboxyethoxymethyl)-methane: Bioconjugation Applications


High-DAR ADC Synthesis

Procurement of Amino-Tri-(carboxyethoxymethyl)-methane is specifically warranted for R&D programs aiming to develop ADCs with a high Drug-to-Antibody Ratio (DAR). The linker's three carboxylic acid groups provide a 3:1 conjugation capacity, enabling the attachment of up to three drug payload molecules per linker [1]. This architecture is particularly valuable when using potent cytotoxins where achieving a higher DAR from a single conjugation event can simplify manufacturing and improve product consistency compared to using multiple linkers with lower functionality.

Stable Formulation for Hydrophobic ADC Payloads

For ADC programs incorporating hydrophobic payloads (e.g., maytansinoids, auristatins), the procurement of Amino-Tri-(carboxyethoxymethyl)-methane is a strategic choice. Its exceptionally high hydrophilicity (LogP -5.1) directly counteracts the hydrophobicity of the drug cargo, reducing the risk of conjugate aggregation [1]. This mitigates a major developability risk, potentially reducing the need for complex formulation excipients and increasing the likelihood of achieving stable, high-concentration liquid formulations suitable for clinical use.

Defined PEG Spacer for PROTACs

In PROTAC development, the length and nature of the linker connecting the E3 ligase ligand and the target protein ligand are critical for forming a productive ternary complex. Amino-Tri-(carboxyethoxymethyl)-methane serves as a versatile PEG-based PROTAC linker [1]. Procurement of this specific compound provides a branched, hydrophilic building block with a precise molecular weight and spacer arm length. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) around linker geometry without introducing confounding variables associated with heterogeneous or ill-defined PEG mixtures.

Site-Specific Bioconjugates

Research teams focused on generating homogeneous antibody conjugates via site-specific conjugation technologies (e.g., transglutaminase, sortase, or engineered cysteines) should prioritize the procurement of Amino-Tri-(carboxyethoxymethyl)-methane. Its single primary amine handle provides a predictable, unique site for chemical or enzymatic attachment to the antibody [1]. This facilitates the production of well-characterized conjugates with a defined DAR and conjugation site, which is essential for robust in vivo pharmacology and toxicology studies and for meeting the stringent quality requirements of regulatory submissions.

Application
Selection Property
Validation Focus
High-DAR ADC Research
Multivalent carboxylate density
DAR analysis and payload distribution
Hydrophobic Payload Formulation
Linker hydrophilicity (reported LogP)
Aggregation propensity and conjugate stability
PROTAC Linker SAR Studies
Defined branched PEG architecture
Ternary complex formation efficiency
Site-Specific Conjugation Research
Single unique amine handle
Homogeneity and site-occupancy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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